
Asitrocin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asitrocin is a natural product found in Asimina triloba with data available.
科学研究应用
Antibacterial Applications
Azithromycin is primarily known for its effectiveness against various bacterial infections. It is commonly prescribed for respiratory tract infections, skin infections, and sexually transmitted diseases.
Clinical Efficacy
In a randomized controlled trial for acute bacterial exacerbations of chronic bronchitis, azithromycin demonstrated a clinical success rate of 84% by Day 11 and 70% by Day 30 .
Table 1: Clinical Success Rates of Azithromycin in Respiratory Infections
Infection Type | Clinical Success Rate (Day 11) | Clinical Success Rate (Day 30) |
---|---|---|
Acute Bacterial Exacerbations | 84% | 70% |
S. pyogenes Infections | 100% | 82% |
Immunomodulatory Effects
Recent studies have highlighted azithromycin's role as an immunomodulator. It has been shown to alter cytokine profiles, which can be beneficial in treating inflammatory diseases.
Case Study: COVID-19 Treatment
A study involving hospitalized COVID-19 patients indicated that treatment with azithromycin resulted in improved oxygen saturation levels and reduced hospital stay duration . The matched cohort analysis showed significant differences in clinical outcomes between treated and control groups.
Table 2: Outcomes in COVID-19 Patients Treated with Azithromycin
Outcome Measure | Azithromycin Group (n=29) | Control Group (n=29) | p-value |
---|---|---|---|
Hospital Stay (days) | 10.0 | 6.7 | 0.025 |
Oxygen Saturation (%) | Improved | No significant change | - |
Cardiovascular Applications
Azithromycin has shown promise in cardiovascular health, particularly in managing conditions like acute myocardial infarction.
Impact on Macrophage Polarization
In animal models, azithromycin treatment led to a shift from pro-inflammatory (M1) to anti-inflammatory (M2) macrophage phenotypes, reducing scar size and improving cardiac function post-infarction .
Table 3: Effects of Azithromycin on Macrophage Polarization
Parameter | Pre-treatment (M1 Dominant) | Post-treatment (M2 Dominant) |
---|---|---|
Scar Size | Increased | Decreased |
Cardiac Remodeling | Poor | Improved |
Respiratory Diseases
Azithromycin is also utilized in chronic respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).
Clinical Findings
In patients with COPD, azithromycin administration increased M2 macrophage markers and reduced airway inflammation, leading to improved lung function .
Table 4: Azithromycin Effects on COPD Patients
Parameter | Pre-treatment | Post-treatment |
---|---|---|
M2 Macrophage Markers | Low | High |
Airway Inflammatory Cytokines | Elevated | Reduced |
常见问题
Basic Research Questions
Q. How can researchers establish the pharmacological activity of Asitrocin in preclinical studies?
- Methodological Answer : Use the PICOT framework to structure hypotheses:
- P opulation (e.g., in vitro cell lines or animal models),
- I ntervention (this compound dosage/formulation),
- C omparison (positive/negative controls),
- O utcome (e.g., cytotoxicity, receptor binding),
- T ime (exposure duration).
Validate results using dose-response curves and statistical analysis (ANOVA) to ensure reproducibility .
Q. What experimental designs are optimal for synthesizing and purifying this compound?
- Methodological Answer : Follow modular synthesis protocols with stepwise characterization (e.g., NMR, HPLC). Document reaction conditions (temperature, catalysts) and purity thresholds (>95% by HPLC). Use thin-layer chromatography (TLC) to monitor reaction progress and validate purification efficacy .
Q. How should researchers conduct a systematic literature review on this compound’s mechanisms?
- Methodological Answer : Apply Boolean search strategies (e.g., "this compound AND (mechanism OR pharmacokinetics)") across PubMed, Scopus, and Web of Science. Filter results by relevance, study type (in vitro, in vivo), and year. Use PRISMA flow diagrams to visualize screening processes and identify knowledge gaps .
Q. What criteria ensure the validity of hypotheses about this compound’s therapeutic potential?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, test this compound against known analogs to assess novelty. Validate hypotheses through dose-dependent experiments and peer-reviewed replication .
Q. How to design assays for evaluating this compound’s safety and toxicity profiles?
- Methodological Answer : Adopt OECD guidelines for acute toxicity (e.g., LD50 in rodents) and genotoxicity (Ames test). Include negative controls and statistical power analysis to minimize false positives. Report results with confidence intervals and p-values .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across studies?
- Methodological Answer : Perform contradiction analysis using frameworks like TRIZ (Table 7) to identify conflicting variables (e.g., assay sensitivity, solvent polarity). Replicate studies under standardized conditions and apply meta-analysis to quantify heterogeneity .
Q. What advanced techniques validate this compound’s structural and stereochemical properties?
- Methodological Answer : Use X-ray crystallography for absolute configuration determination and 2D-NMR (COSY, NOESY) for stereochemical analysis. Cross-validate with computational modeling (DFT) to confirm electronic properties .
Q. How to investigate this compound’s molecular targets using omics approaches?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment. Use pathway enrichment tools (DAVID, KEGG) to map biological networks and prioritize targets .
Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer : Test nanocarrier formulations (liposomes, dendrimers) in rodent models. Analyze plasma concentration-time curves using non-compartmental modeling (WinNonlin). Compare bioavailability metrics (AUC, Cmax) across formulations .
Q. How to model this compound’s drug-drug interaction potential computationally?
- Methodological Answer : Use CYP450 inhibition assays and molecular docking (AutoDock Vina) to predict metabolic interactions. Validate with human liver microsomes and correlate findings with clinical case reports .
Q. Data Presentation and Reproducibility
- Tables : Include raw data (e.g., IC50 values, spectral peaks) with error margins. Label axes clearly and cite statistical tests used (e.g., Student’s t-test) .
- Figures : Use high-resolution chromatograms or crystallography maps. Annotate key findings (e.g., hydrogen bonds in X-ray structures) .
- Supplemental Materials : Provide synthetic protocols, spectral data, and code for computational models to ensure reproducibility .
属性
分子式 |
C35H64O7 |
---|---|
分子量 |
596.9 g/mol |
IUPAC 名称 |
(2S)-2-methyl-4-[(2R,10R,13S)-2,10,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(38)33-23-24-34(42-33)32(39)22-21-29(36)18-15-12-11-13-16-19-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32-,33+,34+/m0/s1 |
InChI 键 |
DRFBUADSYRWIKE-HOSDBOMYSA-N |
手性 SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H](CC[C@@H](CCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
同义词 |
asitrocin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。